molecular formula C21H18O3 B5802223 7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5802223
M. Wt: 318.4 g/mol
InChI Key: QCYXXDIOKGTXFB-UHFFFAOYSA-N
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Description

7-[(4-Ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative characterized by a 2,3-dihydrocyclopenta[c]chromen-4(1H)-one core substituted at the 7-position with a 4-ethenylbenzyloxy group. The 4-ethenylbenzyloxy substituent introduces a vinyl group, which may influence electronic properties and metabolic stability compared to analogs with methoxy, chloro, or nitro substituents.

Properties

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-2-14-6-8-15(9-7-14)13-23-16-10-11-18-17-4-3-5-19(17)21(22)24-20(18)12-16/h2,6-12H,1,3-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYXXDIOKGTXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common method includes the reaction of 4-ethenylbenzyl alcohol with 2,3-dihydrocyclopenta[c]chromen-4(1H)-one under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that regulate metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar derivatives, focusing on substituent effects, molecular properties, and reported biological activities.

Substituent Variations on the Benzyloxy Group

The 7-position benzyloxy group is a critical determinant of physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
7-[(4-Ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[...] 4-Ethenylbenzyloxy (7) C₂₁H₁₈O₃* 330.37* Potential metabolic oxidation at ethenyl
7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydro[...] 4-Methoxybenzyloxy (7), 6-methyl C₂₁H₂₀O₄ 336.39 Enhanced lipophilicity (methyl group)
7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro[...] 2,6-Dinitro-4-CF₃-phenoxy (7) C₁₉H₁₂F₃N₂O₇ 452.31 High electron-withdrawing substituents
8-Chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydro[...] 8-Chloro, 4-methoxybenzyloxy (7) C₂₀H₁₇ClO₄ 364.80 Chlorine enhances electrophilicity

*Inferred based on structural similarity to analogs.

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyloxy group (electron-donating) in may improve solubility compared to the nitro/trifluoromethyl group in , which likely reduces metabolic clearance but increases molecular weight.

Core Modifications and Additional Substituents

Variations in the chromenone core and additional substituents further diversify activity:

Compound Name Core/Additional Substituents Biological Relevance Reference
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 7-Hydroxy Biotransformed to 7,9-dihydroxy derivative via fungal hydroxylation
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydro[...] 9-Oxoethoxy, 7-methyl Unknown activity; oxoethoxy may enhance binding flexibility
ZINC20592007 (PAINS-ok scaffold) 2,3-Dihydrocyclopenta[c]chromen-4(1H)-one MAO inhibition; PAINS-ok designation
  • PAINS Alerts: Scaffolds like ZINC20592007 are flagged as PAINS-ok (non-problematic), indicating the core structure is suitable for drug discovery .

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